molecular formula C23H21ClN4O3 B069107 N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride CAS No. 179247-42-8

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

Cat. No. B069107
M. Wt: 436.9 g/mol
InChI Key: OQCLKJREASBKNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including the specific compound of interest, involves condensation reactions of o-phenylenediamines with electrophilic reagents, leading to various biologically active compounds. Quinazolines are synthesized for their significant synthetic and pharmacological potential, with methods evolving to include greener, more efficient processes. Functionalized quinazolines, through substitution at the benzene and/or pyrimidine rings, have led to the development of novel analogues endowed with anticancer properties, showcasing the compound's versatile synthetic framework (Ibrahim, 2011).

Molecular Structure Analysis

Quinazoline derivatives exhibit a bicyclic structure containing a benzene ring fused with a pyrimidine ring, enabling a wide array of biological activities. The molecular structure of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, characterized by its quinazoline core, allows for the incorporation into π-extended conjugated systems, significantly enhancing its value for the creation of novel optoelectronic materials and displaying luminescent properties (Lipunova et al., 2018).

Chemical Reactions and Properties

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride undergoes various chemical reactions attributable to its quinazoline core and substituted groups, facilitating the synthesis of biologically active heterocyclic compounds. These include reactions with nitrogen-based nucleophiles leading to bioactive azoles, azines, and fused systems, highlighting the compound's significant therapeutic activities ranging from anticancer to antiviral properties (Farghaly et al., 2023).

Physical Properties Analysis

The physical properties of quinazoline derivatives are closely linked to their molecular structure, influencing their solubility, melting points, and stability. These properties are critical in determining the compound's suitability for various scientific and medicinal applications, including its role in the development of optoelectronic materials and luminescent small molecules for electronic devices (Lipunova et al., 2018).

Chemical Properties Analysis

The chemical properties of N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, such as its reactivity and interactions with other compounds, are pivotal in its utility in synthesizing new pharmacologically active heterocycles. Its ability to undergo various chemical reactions with amines and other nucleophiles opens avenues for creating compounds with enhanced biological activities, including anticancer and antimicrobial effects (Farghaly et al., 2023).

Scientific Research Applications

  • Anticancer Activity :

    • Quinazolinone and benzamide derivatives, including those similar to N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, have shown potential as anticancer agents. Some synthesized compounds exhibited anti-proliferative activity against HePG-2 and MCF-7 cell lines (El-Hashash, Salem, & Al-Mabrook, 2018).
  • Biological Activities Against Mosquitoes :

    • Certain benzamide derivatives demonstrated high biological activity against mosquito larvae. This indicates potential applications in pest control (Schaefer, Miura, & Wilder, 1981).
  • Receptor Imaging in the Thorax with PET :

    • For alpha-adrenoceptor imaging in the sympathetic and parasympathetic systems of the heart and lung, [11C]GB67, a compound related to N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, has been developed (Elsinga, van Waarde, & Vaalburg, 2004).
  • Antihypertensive Activity :

    • Quinazoline derivatives have shown good antihypertensive activity, suggesting their potential use in treating hypertension (Manoury et al., 1986).
  • Antimicrobial and Anti-Inflammatory Agents :

  • Analgesic and Anti-Inflammatory Activity :

    • Various substituted quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Debnath & Manjunath, 2011).
  • Synthesis of Alfuzosine Hydrochloride :

    • Alfuzosine hydrochloride, related to the compound , has been synthesized for pharmacokinetic and metabolism studies (Allen, 1983).

Safety And Hazards

Based on the safety data sheet, this compound is harmful if swallowed . Therefore, it’s important to handle it with care, avoid ingestion, and use appropriate personal protective equipment.

properties

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3.ClH/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15;/h3-14H,1-2H3,(H,27,28)(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCLKJREASBKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582023
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride

CAS RN

179247-42-8
Record name N-{4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Bryce, JC Bemis, JA Mereness… - Environmental and …, 2014 - Wiley Online Library
The specificity of in vitro mammalian cell genotoxicity assays is low, as they yield a high incidence of positive results that are not observed in animal genotoxicity and carcinogenicity …
Number of citations: 57 onlinelibrary.wiley.com

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